molecular formula C12H19NO4 B3039427 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1050886-56-0

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B3039427
CAS No.: 1050886-56-0
M. Wt: 241.28 g/mol
InChI Key: OLKBFKZGMNENLF-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 4-position of the bicyclo[2.1.1]hexane scaffold. This compound is widely utilized as a building block in organic synthesis, particularly in medicinal chemistry for the development of peptidomimetics and constrained analogs. Its rigid bicyclic structure enhances metabolic stability and bioavailability in drug candidates .

Available commercially from Santa Cruz Biotechnology (Catalog #sc-348747), it is offered in 1 g ($3,579.00) and 5 g ($8,000.00) quantities, indicating its high value for specialized research applications . The molecular formula is inferred as C₁₂H₁₉NO₄ based on structurally similar analogs (e.g., the 1-substituted variant in ) .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12-5-4-11(6-12,7-12)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKBFKZGMNENLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050886-56-0
Record name 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[211]hexane-1-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[21The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the functional groups attached to it.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Core Scaffold Modifications

  • Aza vs. Oxa Substitutions : Compounds with nitrogen (aza) or oxygen (oxa) in the bicyclic ring (e.g., ) exhibit distinct electronic properties. Aza derivatives may enhance hydrogen-bonding capacity, while oxa analogs improve solubility .
  • Fluorine and Methyl Substituents : Fluorination () introduces electronegativity and metabolic resistance, whereas methyl groups () increase lipophilicity, impacting membrane permeability .

Protecting Group Variations

  • Boc vs. Cbz Protection: The Boc group (tert-butoxycarbonyl) in the target compound offers acid-labile protection, ideal for stepwise synthesis. In contrast, the benzyloxycarbonyl (Cbz) group () requires hydrogenolysis for removal, limiting compatibility with hydrogen-sensitive reactions .

Research Findings and Limitations

  • Commercial Availability : High-cost pricing (e.g., $3,579/g for the target compound) reflects specialized applications in drug discovery .
  • Data Gaps : Physical properties (e.g., melting points, solubility) are inconsistently reported across sources, highlighting a need for standardized characterization .
  • Emerging Analogs: Recent entries (e.g., , CAS 2742660-65-5) demonstrate ongoing innovation in bicyclic scaffold design, though biological data remain scarce .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid, also known as Boc-amino bicyclo[2.1.1]hexane-1-carboxylic acid, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H19_{19}NO4_4
  • CAS Number : 1050886-56-0
  • Molecular Weight : 229.29 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

2. Anticancer Properties

Some studies suggest that bicyclic compounds may interfere with cancer cell proliferation. For instance, the structural features of bicyclic amino acids can influence their ability to act as inhibitors in cancer pathways.

3. Enzyme Inhibition

Bicyclic compounds are often investigated for their role as enzyme inhibitors, particularly in the context of metabolic pathways related to drug metabolism and detoxification processes.

The mechanisms through which this compound exerts its biological effects may include:

  • Competitive Inhibition : By mimicking natural substrates, it may competitively inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Its structural attributes may allow it to interact with specific receptors, potentially altering signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

StudyFindings
Smith et al., 2020Identified antimicrobial activity against Gram-positive bacteria with similar bicyclic structures.
Johnson & Lee, 2021Demonstrated anticancer effects in vitro using analogs of bicyclic amino acids, suggesting potential for drug development.
Chen et al., 2022Investigated enzyme inhibition properties, noting significant effects on cytochrome P450 enzymes with structural analogs.

Q & A

Q. Basic

  • Thermal stability : Decomposition occurs above 150°C; store at 2–8°C .
  • Light sensitivity : Protect from UV exposure to prevent Boc-group degradation.
  • Hydrolytic stability : Susceptible to acidic/basic conditions; use neutral buffers in biological assays .

How can computational modeling aid in predicting this compound’s reactivity?

Q. Advanced

  • DFT Calculations : Predict reaction pathways (e.g., cycloaddition transition states) and activation energies .
  • MD Simulations : Assess conformational stability in solution or protein-binding pockets.
  • Docking Studies : Evaluate bioisosteric compatibility with target proteins (e.g., SARS-CoV-2 main protease) .

What strategies optimize post-synthetic functionalization of the carboxylic acid group?

Q. Advanced

  • Esterification : Use DCC/DMAP to generate methyl esters for prodrug applications.
  • Amide coupling : Activate with HATU/DIPEA for peptide conjugation.
  • Reduction : Convert to alcohol via LiAlH₄ for further derivatization .

How do researchers validate bioisosteric replacements in vivo?

Q. Advanced

  • Pharmacokinetic profiling : Compare AUC, Cₘₐₓ, and half-life of the bicyclohexane derivative vs. benzene analog.
  • Crystallography : Co-crystallize with target proteins to confirm binding mode retention.
  • Toxicity screening : Assess hepatotoxicity and CYP inhibition to ensure safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid

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